3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
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Overview
Description
3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid is an organic compound that features a thiophene ring and a trifluoroacetamido group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid typically involves the following steps:
Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors.
Introduction of the Trifluoroacetamido Group: This step usually involves the reaction of the thiophene derivative with trifluoroacetic anhydride in the presence of a base.
Formation of the Propanoic Acid Moiety: This can be done by reacting the intermediate with a suitable carboxylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoroacetamido group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The trifluoroacetamido group could enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)butanoic acid
- 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)pentanoic acid
Uniqueness
The unique combination of the thiophene ring and the trifluoroacetamido group in 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid might confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-thiophen-2-yl-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3S/c10-9(11,12)8(16)13-5(4-7(14)15)6-2-1-3-17-6/h1-3,5H,4H2,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPSEFLUNMVPQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382436 |
Source
|
Record name | 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115957-22-7 |
Source
|
Record name | 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 115957-22-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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